molecular formula C8H8Br2N2OS B5458755 2,2-dibromo-1-methyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide

2,2-dibromo-1-methyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide

Cat. No.: B5458755
M. Wt: 340.04 g/mol
InChI Key: CGGHLWWJPVHAPW-UHFFFAOYSA-N
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Description

2,2-dibromo-1-methyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide is a synthetic organic compound that features a cyclopropane ring substituted with bromine atoms and a thiazole ring

Properties

IUPAC Name

2,2-dibromo-1-methyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2N2OS/c1-7(4-8(7,9)10)5(13)12-6-11-2-3-14-6/h2-3H,4H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGHLWWJPVHAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Br)Br)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671171
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dibromo-1-methyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide typically involves the cyclopropanation of a suitable precursor followed by bromination and thiazole ring formation. One common method involves the reaction of a cyclopropane derivative with bromine in the presence of a catalyst to introduce the bromine atoms. The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an appropriate halogenated precursor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,2-dibromo-1-methyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

2,2-dibromo-1-methyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dibromo-1-methyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The bromine atoms may also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine atoms and the thiazole ring in 2,2-dibromo-1-methyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide makes it unique.

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